Methyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate
Description
Methyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate is a thiophene-based heterocyclic compound characterized by a methyl ester group at position 2, a carbamoyl group at position 4, an amino group at position 5, and a methyl substituent at position 3 of the thiophene ring. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
methyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-3-4(6(9)11)7(10)14-5(3)8(12)13-2/h10H2,1-2H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUYRBSXOWIWDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The amino and carbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Methyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino and carbamoyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs differ in ester substituents (methyl vs. ethyl) or additional functional groups. Key comparisons include:
Ethyl 5-Amino-4-carbamoyl-3-methylthiophene-2-carboxylate (CAS 438531-05-6) Structural Difference: Ethyl ester at position 2 instead of methyl. Impact: The ethyl group increases molecular weight (C₉H₁₂N₂O₃S vs. Ethyl esters are generally more resistant to hydrolysis than methyl esters, which could affect bioavailability .
Methyl 5-Carbamoyl-2-(2,4-dimethoxybenzamido)-4-methylthiophene-3-carboxylate (CAS 444998-60-1) Structural Difference: A 2,4-dimethoxybenzoyl group replaces the amino group at position 2. Impact: The bulky aromatic substituent enhances π-π stacking interactions but reduces solubility in polar solvents. This modification is typical in kinase inhibitors, suggesting divergent applications compared to the simpler amino derivative .
Ethyl 5-[(2-Methoxyphenyl)carbamoyl]-4-methyl-2-(4-methylbenzamido)thiophene-3-carboxylate Structural Difference: Dual carbamoyl and aryl substituents at positions 2 and 4. Such derivatives are often explored as protease inhibitors or antimicrobial agents .
Physicochemical Properties (Hypothetical Comparison)
Research Findings and Challenges
- Crystallography : SHELX programs are widely used for structural determination of such small molecules, though direct data on this compound’s crystal structure are absent in the evidence .
- Limitations : Lack of explicit solubility or stability data necessitates empirical validation. Ethyl analogs may offer better shelf-life, while methyl derivatives could optimize pharmacokinetics .
Biological Activity
Methyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate (M5A) is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biochemical properties, mechanisms of action, and therapeutic applications of M5A, supported by data tables and relevant case studies.
Chemical Structure and Properties
M5A belongs to the thiophene derivative family, characterized by a five-membered aromatic ring containing sulfur. The compound’s structure facilitates interactions with various biomolecules, which is crucial for its biological activity.
Chemical Formula: C₉H₁₁N₃O₃S
Molecular Weight: 227.26 g/mol
M5A exhibits several biochemical properties that contribute to its biological activities:
- Enzyme Interactions: M5A has been shown to interact with key enzymes involved in cellular signaling pathways, particularly kinases. These interactions can influence phosphorylation processes critical for cell proliferation and survival.
- Cellular Effects: The compound modulates various cellular processes, including gene expression and metabolic pathways, which can lead to altered cell function.
The mechanism of action for M5A involves binding to specific molecular targets within cells:
- Enzyme Inhibition: M5A may inhibit certain enzymes, leading to reduced cellular proliferation in cancer cells. This inhibition is often mediated through competitive binding at active sites.
- Signaling Pathway Modulation: By affecting signaling pathways, M5A can alter gene expression profiles that are crucial for cancer progression and response to treatment .
Biological Activity and Therapeutic Applications
M5A has been investigated for several therapeutic applications:
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Anticancer Activity:
- Case Study: In vitro studies have demonstrated that M5A exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell growth in breast cancer models, indicating its potential as an anticancer agent .
- Mechanism: The compound’s ability to induce apoptosis in cancer cells has been linked to its interaction with apoptotic signaling pathways .
-
Antimicrobial Properties:
- Preliminary studies suggest that M5A possesses antimicrobial activity against certain bacterial strains. This property makes it a candidate for further development as an antimicrobial agent.
- Anti-inflammatory Effects:
Data Summary
The following table summarizes key findings related to the biological activity of M5A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
